4-Methanesulfonylpiperazine-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

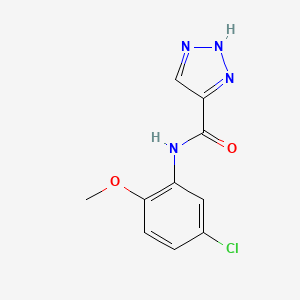

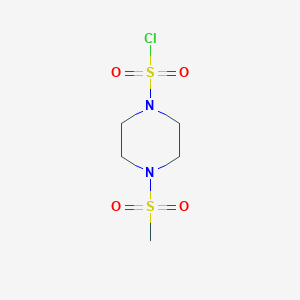

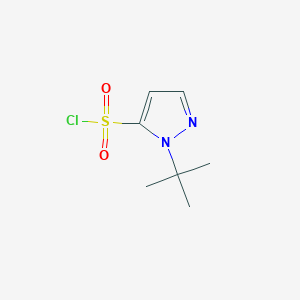

4-Methanesulfonylpiperazine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1339024-98-4 . It has a molecular weight of 262.74 .

Molecular Structure Analysis

The InChI code for 4-Methanesulfonylpiperazine-1-sulfonyl chloride is 1S/C5H11ClN2O4S2/c1-13(9,10)7-2-4-8(5-3-7)14(6,11)12/h2-5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Activity

- Methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines, synthesized from methanesulfonyl chloride, showed significant anticancer and anti-inflammatory activities (Sondhi et al., 2009).

Mechanisms of Hydrolysis and Nucleophilic Displacement

- Methanesulfonyl chloride undergoes hydrolysis through various mechanisms dependent on the pH, involving direct nucleophilic attack, formation of sulfene, and trapping by hydroxide anion (King et al., 1992).

Electrophilic Cyclization and Addition Reactions

- 4-Sulfinylated or 4-Sulfonylated allenecarboxylates, treated with electrophiles like sulfuryl chloride, undergo cyclization or addition reactions, showing the versatility of sulfonylated compounds in organic synthesis (Ivanov et al., 2014).

Production of Sulfonyl Chlorides

- A novel method for synthesizing sulfonyl chlorides, including methanesulfonyl chloride, involves the reaction of alkanethiols or arylthiols with chlorine dioxide (Lezina et al., 2011).

One-electron Reduction Studies

- The one-electron reduction of methanesulfonyl chloride leads to electron adducts and sulfonyl radicals, demonstrating the chemical's role in redox reactions (Tamba et al., 2007).

Rate Acceleration in Enzymatic Reactions

- Methanesulfonyl fluoride, similar to methanesulfonyl chloride in structure, accelerates the reaction rate of acetylcholinesterase with substituted ammonium ions, indicating its potential in biochemical studies (Kitz & Wilson, 1963).

Sulfur-Chlorine Bond Dissociation Studies

- The dissociation enthalpies of sulfur-chlorine bonds in methanesulfonyl chlorides have been measured, providing insight into the stability and reactivity of these compounds (Chatgilialoglu et al., 1994).

Synthesis of Labeled Compounds

- Methanesulfonyl chloride-d3, a labeled compound, has been synthesized from dimethyl sulfoxide-d6, showcasing its utility in isotopic labeling for research purposes (Hanai & Okuda, 1977).

Synthesis of Cytosine Derivatives

- 4-N-methanesulfonyl cytosine derivatives, derived from methanesulfonyl chloride, have been synthesized and converted into alkyl derivatives, illustrating its use in nucleoside modification (Markiewicz et al., 1987).

Safety and Hazards

Propriétés

IUPAC Name |

4-methylsulfonylpiperazine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN2O4S2/c1-13(9,10)7-2-4-8(5-3-7)14(6,11)12/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBIWZOPWQAQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2522722.png)

![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)

![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)